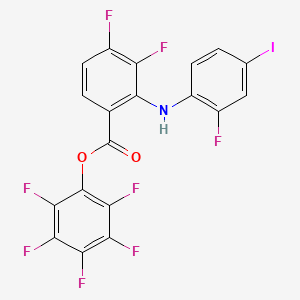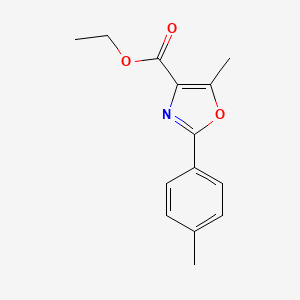
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group at the 5-position, a p-tolyl group at the 2-position, and an ethyl ester group at the 4-position. The molecular formula of this compound is C14H15NO3, and it has a molecular weight of 245.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ethyl acetoacetate and p-toluidine in the presence of a dehydrating agent can lead to the formation of the desired oxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
In industrial settings, the production of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate may involve more efficient and scalable methods. One-pot synthesis techniques are often employed to streamline the process and reduce the number of steps involved . These methods can include the use of commercially available starting materials and mild reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .
Scientific Research Applications
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-p-tolylthiazole-5-carboxylate: This compound has a thiazole ring instead of an oxazole ring and exhibits different chemical properties and reactivity.
Ethyl 2-phenyl-4-p-tolylthiazole-5-carboxylate: Similar to the previous compound but with a phenyl group, it also shows distinct biological activities.
The uniqueness of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate lies in its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
SXCMSTGPRZRAMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8306463.png)
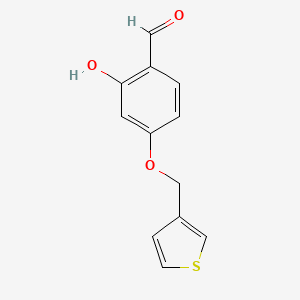
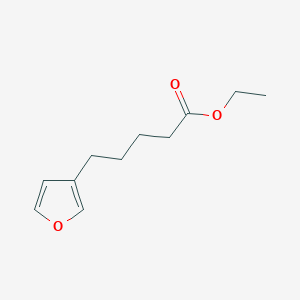
![9-(Trifluoromethyl)acenaphtho[1,2-b]quinoxaline](/img/structure/B8306488.png)
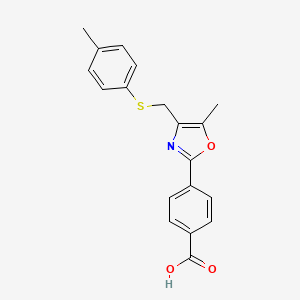
![(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B8306520.png)

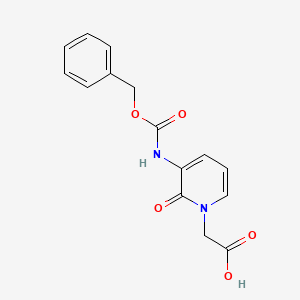
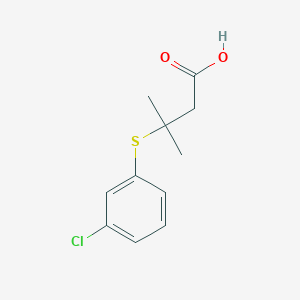
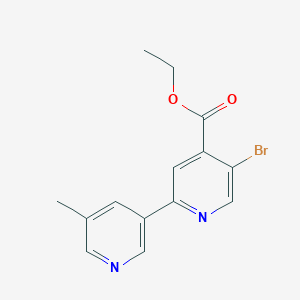
![3-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B8306547.png)
![8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane](/img/structure/B8306548.png)
